molecular formula C21H21NO7 B030841 Norgnoscopine CAS No. 36017-64-8

Norgnoscopine

Cat. No. B030841
CAS RN: 36017-64-8
M. Wt: 399.4 g/mol
InChI Key: ZPSPOYAHTOQXBP-SJORKVTESA-N
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Description

Norgnoscopine is a biochemical compound with the molecular formula C21H21NO7 and a molecular weight of 399.39 . It is also known by alternate names such as (3S)-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone .


Molecular Structure Analysis

The molecular structure of Norgnoscopine is represented by the formula C21H21NO7 . The compound is solid in its physical state .


Physical And Chemical Properties Analysis

Norgnoscopine is a solid compound . It has a molecular weight of 399.39 and a specific rotation of -203.4° (c = 1.0, Methanol) . The compound is pale yellow in appearance .

Scientific Research Applications

  • Treatment of Schizophrenia : Norquetiapine, as NQ freebase-PLGA microspheres, has shown potential for long-term treatment of schizophrenia (Park et al., 2018).

  • Medicinal Plant Research : The discovery of norethindrone and similar compounds, likely including Norquetiapine, has spurred significant research into drug plants, benefiting from advanced chromatographic procedures and radioactive tracer techniques (Tyler, 1988).

  • Pharmacological Effects : Quetiapine-norquetiapine exhibits multiple pharmacological effects at dopaminergic, serotonergic, and noradrenergic targets, contributing to their antipsychotic, antidepressant, and anxiolytic properties (Nyberg & Widzowski, 2010).

  • Antidepressant and Mood-Stabilizing Effects : Norquetiapine has unexpected properties that may explain the clinical antidepressant and mood-stabilizing effects observed (Goldstein, Nyberg, & Brecher, 2008).

  • Inhibition of hERG Tail Currents : Quetiapine and Norquetiapine have similar potency in inhibiting hERG tail currents, which are significant in cardiac pharmacology (Lee et al., 2018).

properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-24-12-5-4-11-15(18(12)25-2)21(23)29-17(11)16-14-10(6-7-22-16)8-13-19(20(14)26-3)28-9-27-13/h4-5,8,16-17,22H,6-7,9H2,1-3H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSPOYAHTOQXBP-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)C3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H](OC2=O)[C@H]3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577352
Record name (3S)-6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norgnoscopine

CAS RN

36017-64-8
Record name (3S)-6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Kerekes, R Bognar - Journal für Praktische Chemie, 1971 - Wiley Online Library
3‐Methoxy‐4,5‐methylendioxy‐β‐phenyläthylamin 5 und Mekonin‐3‐carbonsäurechlorid 6 wurden nach bekannten Synthesewegen hergestellt. Das durch Kondensation von 5 und 6 …
Number of citations: 15 onlinelibrary.wiley.com
P Kerekes, R Bognár - MAGYAR KÉMIAI FOLYÓIRAT, 1971 - real.mtak.hu
Liebermann1 kísérelte meg első ízben, hogy a narkotin hasadási termékeiből megvalósítsa a narkotin szintézisét. Vizsgálatai szerint opiánsav (I) és hidrokotarnin (II)—-73%-os …
Number of citations: 3 real.mtak.hu

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